Cas no 1348418-97-2 (Scrambled TRAP Fragment)

Scrambled TRAP Fragment Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38743-5 mg |
Scrambled TRAP Fragment |
1348418-97-2 | 5mg |
¥7000.00 | 2023-04-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T38743-5mg |
Scrambled TRAP Fragment |
1348418-97-2 | 5mg |
¥ 7000 | 2023-09-07 |
Scrambled TRAP Fragment 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Scrambled TRAP Fragmentに関する追加情報
Comprehensive Overview of Scrambled TRAP Fragment (CAS No. 1348418-97-2): Applications and Research Insights
The Scrambled TRAP Fragment (CAS No. 1348418-97-2) is a synthetic peptide derivative gaining significant attention in biomedical research due to its unique structural properties and potential therapeutic applications. As a modified version of the native TRAP (Thrombin Receptor Agonist Peptide) sequence, this scrambled peptide serves as a critical tool for studying receptor signaling mechanisms, drug discovery, and cellular communication pathways. Researchers are increasingly exploring its role in modulating platelet activation, inflammation, and tissue repair processes.
In recent years, the demand for high-purity TRAP analogs like Scrambled TRAP Fragment has surged, driven by advancements in proteomics and personalized medicine. This compound is particularly valuable for negative control experiments, helping scientists distinguish specific receptor interactions from nonspecific binding events. Its scrambled sequence ensures minimal cross-reactivity with native TRAP targets, making it indispensable for validating assay specificity in cardiovascular and oncology research.
The molecular design of CAS No. 1348418-97-2 incorporates deliberate amino acid rearrangements that preserve physicochemical properties while abolishing biological activity. This characteristic has positioned the scrambled TRAP variant as a gold standard for: 1) Signal transduction studies comparing wild-type vs. modified peptide effects, 2) Flow cytometry controls for platelet function testing, and 3) Biosensor calibration in microfluidic diagnostic platforms. Current Good Manufacturing Practice (cGMP) grade versions are now available for translational research applications.
Emerging trends show growing interest in combining Scrambled TRAP Fragment with novel drug delivery systems. Researchers are investigating its utility as: • A carrier scaffold for targeted nanotherapeutics • A stability reference in peptide formulation development • A benchmark molecule for mass spectrometry quantification. These applications align with industry demands for reliable research-grade peptides that comply with FDA guidance on analytical method development.
Quality attributes of CAS 1348418-97-2 products typically include: ≥95% HPLC purity, mass spectrometry verification, and endotoxin testing below 0.1 EU/mg. Leading suppliers provide detailed characterization data sheets with proton NMR, chiral analysis, and solubility profiles. Proper storage at -20°C in lyophilized form maintains stability for extended periods, though reconstitution protocols vary based on experimental requirements in cell culture media or physiological buffers.
Recent publications highlight innovative uses of Scrambled TRAP Fragment in: ✓ 3D bioprinting of vascularized tissues ✓ Organ-on-chip thrombosis models ✓ AI-driven peptide design platforms. These cutting-edge applications demonstrate how this reference material bridges fundamental science and clinical translation. The compound's predictable behavior in high-throughput screening systems makes it particularly valuable for pharmaceutical QC workflows.
For investigators seeking custom TRAP modifications, many CROs now offer structure-activity relationship (SAR) services using 1348418-97-2 as a template. These services include: • N-terminal acetylation • Isotope labeling for metabolic tracking • Fluorescent tagging for live-cell imaging. Such derivatives expand the utility of the core scaffold while maintaining its essential scrambled sequence properties.
The global market for research peptides like Scrambled TRAP Fragment is projected to grow at 8.2% CAGR through 2030, fueled by increased R&D spending in biopharmaceuticals. Key purchasing considerations include: batch-to-batch consistency, technical support for assay optimization, and regulatory documentation for preclinical studies. Digital platforms now enable researchers to compare peptide specifications across vendors, ensuring optimal selection for specific applications.
Ongoing clinical investigations are exploring potential diagnostic applications of TRAP-related peptides in: - Early detection of thrombotic disorders - Monitoring antiplatelet therapy efficacy - Biomarker panels for inflammatory diseases. While the scrambled variant itself isn't therapeutic, its role in developing these assays underscores its importance in modern precision medicine initiatives.
Best practices for working with CAS 1348418-97-2 include: 1) Using mass-balanced controls in platelet aggregation studies 2) Validating peptide stability under experimental conditions 3) Incorporating positive/negative controls in all assay runs. Technical bulletins from manufacturers provide specific protocols for reconstitution, aliquoting, and freeze-thaw cycles to maintain performance consistency.
Future directions for Scrambled TRAP Fragment research may involve: ◉ Integration with single-cell analysis platforms ◉ Development of multiplexed peptide arrays ◉ Application in machine learning models of peptide-receptor interactions. These advancements will further cement its position as a versatile tool in both academic and industrial settings.
1348418-97-2 (Scrambled TRAP Fragment) Related Products
- 1805061-23-7(4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine)
- 1823878-55-2(1-(3-Fluorophenyl)bicyclo[1.1.1]pentane)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)
- 922461-92-5(N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)
- 865604-20-2(3,4'-Bipyridin-2'-amine)
- 1806532-05-7(3-Iodo-4-nitro-2-(trifluoromethyl)pyridine)




